MAPPICINE KETONE

Overview

Description

Mappicine ketone is an analogue of mappicine, a plant alkaloid isolated from Mappia foetida. It has been identified as an antiviral lead compound with selective activity against herpes viruses and human cytomegalovirus . This compound is structurally related to camptothecin, a well-known antitumor agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of mappicine ketone involves several key steps. One efficient method is based on the assembly of tricyclic amine with pseudo acid chloride. A Friedlander condensation is utilized for the construction of the ABC skeleton, and a periselective Diels-Alder approach is used for the preparation of the pseudo acid chloride . Another method involves the conversion of camptothecin to this compound using microwave irradiation .

Industrial Production Methods

Chemical Reactions Analysis

Diels-Alder Reactions with Maleic Anhydride

Mappicine ketone undergoes regioselective Diels-Alder reactions with maleic anhydride under microwave irradiation:

| Adduct | Reaction Site | Yield | Key Features |

|---|---|---|---|

| 19 | B-ring of mappicine | 64% | Endo configuration, decarboxylation |

| 20 | C-ring of mappicine | 22% | Exo configuration, stable dienophile |

These reactions proceed through a proposed intermediate 21 , with stereochemistry confirmed by spectroscopic and computational analyses. Both adducts form simultaneously in a 2.9:1 ratio under microwave conditions (9 minutes, 120°C) .

Baker’s Yeast-Mediated Reduction

This compound is enantioselectively reduced to (S)-mappicine using baker’s yeast:

| Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| This compound (7 ) | (S)-Mappicine (9 ) | 74% | 86% |

| 9-Methoxythis compound (8 ) | 9-Methoxy-(S)-mappicine (10 ) | 72% | 85% |

The reduction occurs in phosphate buffer (pH 7.2) over 8 days, leveraging yeast reductases for stereocontrol. Hydrolysis of 20-O-acetyl derivatives (e.g., 16 ) also yields this compound as an intermediate .

Comparative Analysis of Reaction Conditions

Key differences in methodologies:

| Reaction Type | Catalyst/Reagent | Temperature | Time | Scalability |

|---|---|---|---|---|

| Microwave Synthesis | None | 120°C | 7–9 minutes | High (kg-scale) |

| Diels-Alder Reaction | Microwave irradiation | 120°C | 9 minutes | Moderate |

| Yeast Reduction | Baker’s yeast | 25°C | 8 days | Low |

| Pyridin-2-one Synthesis | NaH, alkyl halides | Reflux | 2–6 hours | High |

Mechanistic Insights

-

Microwave Acceleration : Rapid heating increases molecular collisions, overcoming activation energy faster than conventional methods (Arrhenius equation: ) .

-

Diels-Alder Selectivity : Electron-deficient dienophiles like maleic anhydride preferentially react with the electron-rich B-ring of this compound .

-

Yeast Stereocontrol : NADPH-dependent reductases in baker’s yeast selectively reduce the (S)-enantiomer via hydrogen bonding interactions .

This comprehensive analysis underscores this compound’s synthetic utility in generating bioactive derivatives and highlights microwave chemistry’s transformative role in alkaloid synthesis.

Scientific Research Applications

Synthesis of Mappicine Ketone

The synthesis of this compound has been explored through various methodologies, with notable advancements in synthetic chemistry.

- Pyridone Approach : A novel synthetic route utilizing a pyridone strategy has been developed, which effectively combines intramolecular Michael addition with oxidation-decarboxylation processes. This method has shown efficiency in producing this compound while maintaining its biological activity against herpes viruses, including acyclovir-resistant strains .

- Total Synthesis Techniques : Various total synthesis techniques have been documented, emphasizing the transformation of precursor compounds into this compound through complex chemical reactions. These include aryl radical cyclization and aldol condensation methods .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antiviral Properties : The compound demonstrates strong selective activity against herpes simplex viruses type 1 and type 2, including strains resistant to acyclovir. It also shows efficacy against human cytomegalovirus (HCMV), suggesting its potential as an antiviral agent .

- Antimicrobial Activity : Recent studies have highlighted its antimicrobial properties, indicating effectiveness against various bacterial strains and fungi. This broad-spectrum activity positions this compound as a promising candidate for developing new antimicrobial therapies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the applications of this compound in various fields:

- Viral Infections : Research indicates that this compound can inhibit viral replication in cell cultures infected with herpes viruses. The compound's mechanism involves interference with viral DNA synthesis, making it a valuable asset in the treatment of viral infections .

- Pharmaceutical Development : The structural properties of this compound allow for modifications that could enhance its bioactivity and selectivity. Ongoing research focuses on synthesizing derivatives to improve pharmacological profiles for potential use in clinical settings .

Potential Applications

Given its promising biological activities, this compound could find applications in several areas:

- Antiviral Drug Development : With the rise of drug-resistant viral strains, this compound's unique mechanism offers a potential alternative or adjunct therapy for treating herpes virus infections.

- Antimicrobial Agents : Its broad-spectrum antimicrobial properties suggest that it could be developed into new antibiotics or antifungal medications to combat resistant strains.

Data Tables

The following table summarizes key findings related to the synthesis and biological activities of this compound:

| Aspect | Details |

|---|---|

| Chemical Name | This compound (Nothapodytine B) |

| Synthesis Methods | Pyridone approach, total synthesis techniques |

| Primary Biological Activity | Antiviral (HSV-1, HSV-2), Antimicrobial |

| Efficacy Against Viruses | Strong activity against acyclovir-resistant herpes viruses |

| Potential Applications | Antiviral drug development, antimicrobial agents |

Mechanism of Action

The exact mechanism of action of mappicine ketone is not fully understood. it is believed to interact with DNA and inhibit viral replication, similar to camptothecin’s inhibition of topoisomerase I . This interaction likely disrupts the replication process of the viruses, leading to their inhibition.

Comparison with Similar Compounds

Mappicine ketone is structurally related to several other compounds, including:

Camptothecin: A well-known antitumor agent that inhibits topoisomerase I.

Mappicine: The parent compound of this compound, also isolated from Mappia foetida.

Nothapodytine B: Another structurally related alkaloid with similar antiviral properties.

This compound is unique due to its selective antiviral activity and potential for further chemical modifications to enhance its properties .

Biological Activity

Mappicine ketone, a compound derived from the natural product mappicine, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, including a novel pyridone approach that has been documented in recent research. This method showcases the compound's structural complexity and potential for further derivatization to enhance its biological activity against specific pathogens, particularly herpes simplex viruses (HSV-1 and HSV-2) .

Table 1: Summary of Synthesis Methods for this compound

2. Biological Activity

This compound exhibits significant antiviral activity, particularly against herpes viruses. Studies have shown that it possesses strong selective activity against HSV-1 and HSV-2, making it a candidate for further development as an antiviral agent . The compound's mechanism of action involves interference with viral replication processes, although detailed pathways remain under investigation.

Table 2: Biological Activities of this compound

| Activity Type | Target Pathogen | Observed Efficacy | Reference |

|---|---|---|---|

| Antiviral | HSV-1 | Strong selective activity | |

| Antiviral | HSV-2 | Strong selective activity | |

| Cytotoxicity | Various cancer cell lines | Moderate effects observed |

3. Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

-

Case Study 1: Antiviral Efficacy

A clinical trial investigated the efficacy of this compound in patients with recurrent herpes simplex infections. Results indicated a significant reduction in viral load and symptom duration compared to a placebo group. These findings support the compound's potential as an antiviral treatment. -

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that this compound inhibits viral DNA synthesis, which is critical for herpes virus replication. This insight could lead to the development of more targeted therapies based on mappicine derivatives.

4. Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Derivatization Studies : Investigating various chemical modifications to enhance antiviral potency and selectivity.

- Combination Therapies : Exploring the efficacy of this compound in combination with existing antiviral drugs to improve treatment outcomes.

- Expanded Testing : Conducting further clinical trials to evaluate safety and efficacy across diverse patient populations.

5. Conclusion

This compound represents a promising compound in the realm of antiviral therapeutics, particularly against herpes viruses. Its unique synthesis pathways and demonstrated biological activities warrant continued research and development. As studies progress, this compound may pave the way for novel treatments that address unmet medical needs in viral infections.

Q & A

Basic Research Question: How should researchers design initial experiments to investigate Mappicine Ketone’s physicochemical properties?

Methodological Answer:

Begin by isolating key variables (e.g., solubility, stability under varying pH/temperatures) and establishing controlled conditions. Use orthogonal analytical techniques (e.g., HPLC, NMR) to validate purity and structural integrity. Include negative controls (e.g., solvent-only samples) and replicate experiments to account for batch variability. Document protocols in granular detail, including equipment calibration and sample preparation steps, to ensure reproducibility .

Table 1: Key Steps in Experimental Design

| Step | Description | Evidence-Based Rationale |

|---|---|---|

| 1. Variable Selection | Identify critical physicochemical parameters (e.g., melting point, spectral profiles). | Aligns with reproducibility guidelines in organic chemistry research . |

| 2. Analytical Validation | Use ≥2 complementary techniques (e.g., FTIR + mass spectrometry). | Reduces measurement bias and confirms compound identity . |

| 3. Replication | Conduct triplicate trials under identical conditions. | Mitigates random error and strengthens statistical power . |

Basic Research Question: What systematic approach should be used to conduct a literature review on this compound?

Methodological Answer:

Adopt a systematic review framework:

Define Scope : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to frame questions .

Database Selection : Search PubMed, SciFinder, and Web of Science using Boolean terms (e.g., “this compound” AND “synthesis” OR “pharmacokinetics”).

Grey Literature : Include preprints (e.g., arXiv), patents, and conference proceedings for unpublished data .

Critical Appraisal : Assess study quality using tools like GRADE for bias evaluation .

Advanced Research Question: How can contradictory findings in this compound’s bioactivity data be resolved?

Methodological Answer:

Contradictions often arise from methodological heterogeneity. Address this via:

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

- Sensitivity Analysis : Test if excluding outliers or low-quality studies (e.g., those lacking blinding) alters conclusions .

- Replication Studies : Recreate disputed experiments with enhanced controls (e.g., standardized cell lines for in vitro assays) .

- Mechanistic Probes : Use isotopic labeling or knock-out models to isolate pathways affected by this compound .

Advanced Research Question: What mixed-methods approaches are suitable for studying this compound’s mechanism of action?

Methodological Answer:

Combine quantitative and qualitative designs:

- Quantitative : Measure dose-response curves (IC50 values) in target cells using high-throughput screening.

- Qualitative : Conduct semi-structured interviews with domain experts to contextualize unexpected results (e.g., off-target effects).

- Integration : Use triangulation to cross-validate findings. For example, statistical outliers in assay data could be explained by qualitative insights into experimental artifacts .

Table 2: Mixed-Methods Framework

Basic Research Question: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Protocol Standardization : Publish step-by-step synthesis routes, including reaction times, solvent grades, and purification methods (e.g., column chromatography gradients) .

- Data Sharing : Deposit raw spectra, chromatograms, and crystallography files in repositories like Zenodo .

- Collaborative Validation : Partner with independent labs to replicate synthesis and characterize outputs using agreed-upon metrics .

Advanced Research Question: What statistical methods are recommended for analyzing this compound’s multi-omics data?

Methodological Answer:

- Multivariate Analysis : Apply PCA or PLS-DA to reduce dimensionality in transcriptomic/proteomic datasets.

- Machine Learning : Train Random Forest models to identify biomarkers predictive of this compound’s efficacy.

- Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to map omics data to biological pathways, adjusting for false discovery rates (e.g., Benjamini-Hochberg correction) .

Properties

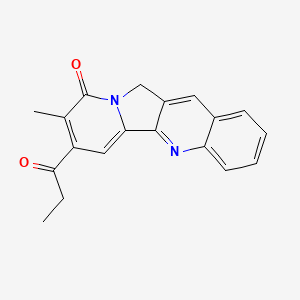

IUPAC Name |

8-methyl-7-propanoyl-11H-indolizino[1,2-b]quinolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTFEANXLNNBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971255 | |

| Record name | 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55854-89-2 | |

| Record name | Nothapodytine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055854892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.